molecular formula C24H31NO B12694244 Dipipanone, (R)- CAS No. 1089761-80-7

Dipipanone, (R)-

Cat. No.: B12694244
CAS No.: 1089761-80-7
M. Wt: 349.5 g/mol
InChI Key: SVDHSZFEQYXRDC-HXUWFJFHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Dipipanone is synthesized through a multi-step process involving the reaction of diphenylacetonitrile with piperidine under specific conditions. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of dipipanone involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards. The final product is often formulated with cyclizine to enhance its therapeutic profile .

Chemical Reactions Analysis

Types of Reactions

Dipipanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Dipipanone exerts its effects by binding to the μ-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters involved in pain transmission, leading to analgesia. The molecular targets include the μ-opioid receptors, and the pathways involved are primarily the G-protein coupled receptor signaling pathways .

Comparison with Similar Compounds

Properties

CAS No.

1089761-80-7

Molecular Formula

C24H31NO

Molecular Weight

349.5 g/mol

IUPAC Name

(6R)-4,4-diphenyl-6-piperidin-1-ylheptan-3-one

InChI

InChI=1S/C24H31NO/c1-3-23(26)24(21-13-7-4-8-14-21,22-15-9-5-10-16-22)19-20(2)25-17-11-6-12-18-25/h4-5,7-10,13-16,20H,3,6,11-12,17-19H2,1-2H3/t20-/m1/s1

InChI Key

SVDHSZFEQYXRDC-HXUWFJFHSA-N

Isomeric SMILES

CCC(=O)C(C[C@@H](C)N1CCCCC1)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCC(=O)C(CC(C)N1CCCCC1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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